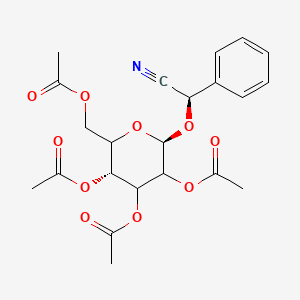

(S)-Prunasin Tetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Prunasin Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₅NO₁₀ and its molecular weight is 463.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Prunasin Tetraacetate is a cyanogenic glycoside derivative known for its diverse biological activities. This compound, with the CAS number 60981-44-4, has garnered attention due to its potential applications in pharmacology and toxicology. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tetra-acetylated form of prunasin, which is a cyanogenic glycoside. Its molecular formula is C14H17NO6 with a molecular weight of approximately 295.29 g/mol. The structure includes a glucose moiety linked to a nitrile group, characteristic of cyanogenic glycosides.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₆ |

| Molecular Weight | 295.29 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 527.0 ± 50.0 °C |

| Melting Point | 138-148 °C |

1. Inhibition of DNA Polymerase β

Research indicates that this compound acts as an inhibitor of DNA Polymerase β, an enzyme crucial for DNA repair and replication processes. This inhibition can have implications in cancer research, as targeting DNA repair mechanisms is a strategy employed in cancer therapies .

2. Antioxidant Properties

Studies have shown that cyanogenic glycosides like (S)-Prunasin exhibit antioxidant activities. These compounds can scavenge free radicals, thus potentially mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .

3. Toxicological Profile

Cyanogenic compounds are known for their toxicity due to the release of cyanide upon hydrolysis. The toxicological profile of this compound suggests that while it has therapeutic potential, it also poses risks if not managed properly. Acute exposure can lead to symptoms associated with cyanide poisoning, including respiratory distress and neurological effects .

Case Study: Anticancer Potential

A study published in the Journal of Natural Products examined the effects of various cyanogenic glycosides on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Research Findings on Antioxidant Activity

A comprehensive review on the antioxidant properties of plant-derived cyanogenic glycosides highlighted that this compound could contribute to the overall antioxidant capacity of extracts from plants containing these compounds . The study emphasized the need for further investigation into its mechanisms and efficacy in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting DNA Polymerase β, it disrupts cellular repair processes.

- Oxidative Stress Mitigation : Its antioxidant properties help neutralize free radicals.

- Cyanide Release : Upon hydrolysis, it releases cyanide, which can exert toxic effects but also has been studied for its potential therapeutic applications at controlled doses.

Applications De Recherche Scientifique

Biological Role in Plants

Cyanogenic glycosides like (S)-prunasin tetraacetate play crucial roles in plant defense mechanisms. They are involved in:

- Herbivory Defense : The release of hydrogen cyanide upon enzymatic hydrolysis deters herbivores and pathogens, providing a protective advantage to plants during early developmental stages .

- Flower Development Regulation : Research indicates that prunasin accumulates in flower buds during dormancy release, suggesting its involvement in flower development processes in species such as almonds and sweet cherries .

Agricultural Applications

The application of this compound in agriculture has been explored for its potential benefits:

- Natural Pest Control : The use of cyanogenic glycosides can enhance pest resistance in crops. Preparations containing these compounds can be sprayed on non-source plants to protect them from herbivory .

- Soil Health Improvement : Cyanogenic compounds may contribute to soil health by promoting microbial diversity and suppressing certain pathogens through their toxic properties .

Analytical Applications

This compound serves as a reference compound in analytical chemistry:

- Quantitative Analysis : It is utilized in high-performance liquid chromatography (HPLC) methods for the quantification of cyanogenic glycosides in plant materials. Techniques have been developed for the extraction and analysis of prunasin and its derivatives, ensuring accurate measurement and validation of results .

- Metabolomics Studies : The compound is also used in metabolomics to study plant metabolic pathways involving cyanogenic glycosides, aiding researchers in understanding plant responses to environmental stressors .

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications:

- Neuroprotective Effects : Some studies indicate that derivatives of prunasin exhibit neuroprotective properties, which could be beneficial for developing treatments for neurodegenerative diseases .

- Hepatoprotective Properties : Research has shown that certain extracts containing prunasin can protect liver cells from damage caused by toxins, indicating potential applications in liver disease treatment .

Table 1: Summary of Key Research Findings on this compound

Propriétés

IUPAC Name |

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-MPIGJZCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.